molecular formula C27H19BrClN3O6S B3264810 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide CAS No. 397278-27-2

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide

Cat. No.: B3264810
CAS No.: 397278-27-2
M. Wt: 628.9 g/mol
InChI Key: TXCZOJWUCUKQPY-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a complex molecular architecture that combines multiple pharmacophores, including a benzamide core, a toluenesulfonamide group, and nitro and halogen substituents, which are often associated with diverse biological activities in medicinal chemistry research . Compounds within this structural class have been investigated for various biological activities, such as antimicrobial and anti-inflammatory effects, making them of interest for pharmaceutical discovery . The presence of bromo and chloro substituents may enhance biological activity and influence binding affinity, a strategy often employed in drug design . Similarly, the nitro group is a versatile functional group known to contribute to the bioactivity of various therapeutic agents . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in biological assays to explore its potential mechanisms of action and applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-[(4-methylphenyl)sulfonylamino]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrClN3O6S/c1-16-6-10-19(11-7-16)39(37,38)31-25-13-9-18(32(35)36)15-22(25)27(34)30-24-12-8-17(28)14-21(24)26(33)20-4-2-3-5-23(20)29/h2-15,31H,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCZOJWUCUKQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H13BrClN3O4SC_{15}H_{13}BrClN_{3}O_{4}S and a molecular weight of approximately 397.61 g/mol. The structure features a bromine atom, a chlorobenzoyl group, and a nitro group, which contribute to its biological activity.

Structural Formula:

N 4 bromo 2 2 chlorobenzoyl phenyl 2 4 methylbenzenesulfonamido 5 nitrobenzamide\text{N 4 bromo 2 2 chlorobenzoyl phenyl 2 4 methylbenzenesulfonamido 5 nitrobenzamide}

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the brominated and chlorinated aromatic rings followed by amide bond formation. The detailed synthetic pathway has been documented in various patents and research articles, indicating the compound's potential as an intermediate in pharmaceutical applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HT-29 (Colon Cancer)15.0Cell cycle arrest

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. Tests conducted against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively, suggesting potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLEffective against Gram-positive
Escherichia coli64 µg/mLEffective against Gram-negative

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 breast cancer cells, where it was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual mechanism enhances its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Evaluation :
    Research conducted by Antimicrobial Agents and Chemotherapy demonstrated that the compound significantly inhibited bacterial growth in vitro, with further studies suggesting a synergistic effect when combined with conventional antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)

  • Structure : Lacks the 2-chlorobenzoyl and 4-methylbenzenesulfonamido groups but retains bromo and nitro substituents.
  • Key Differences : Simpler structure with fewer steric and electronic effects.
  • Crystallography : Forms two molecules (A and B) per asymmetric unit, with hydrogen bonds (N–H···O) and halogen interactions (Br···O) stabilizing the crystal lattice .
  • Biological Activity: Amide derivatives like this are noted for antibacterial and antifungal properties, suggesting the nitro group enhances bioactivity .

b. N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide

  • Structure : Shares the bromo and 2-chlorobenzoyl groups but replaces the sulfonamido and nitro groups with a second chlorobenzamide.
  • Implications : Increased lipophilicity due to dual chloro substituents may affect solubility and membrane permeability .

c. 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Patent Compound)

  • Structure : Features a trifluoropropoxy group and multiple halogens (Br, Cl, F).
  • Synthesis : Prepared via reaction of 4-bromo benzoyl chloride with substituted anilines, analogous to methods in and .
  • Unique Properties : Fluorine substituents may improve metabolic stability and binding affinity in drug design .

d. 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide

  • Structure : Contains a benzothiadiazole core and multiple bromine atoms.
  • Electronic Effects : The electron-deficient benzothiadiazole moiety could enhance π-π stacking interactions in biological targets .

Physicochemical Properties

Compound Melting Point (°C) Hydrogen Bonding Motifs Halogen Interactions
Target Compound Not reported Likely N–H···O (sulfonamido, nitro) Br···Cl, Br···O
4-Bromo-N-(2-nitrophenyl)benzamide 123 K (crystal) N–H···O, C–H···O Br···O (3.30 Å)
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide Not reported Not reported Cl···Cl (likely)

Q & A

(Basic) What are the optimal synthetic routes for preparing N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of this polyfunctional benzamide derivative involves sequential functionalization steps. Key considerations include:

  • Acylation: Use 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) to activate the bromophenyl intermediate. Reaction at 0–20°C minimizes side reactions (e.g., hydrolysis) .
  • Sulfonamide Coupling: Introduce the 4-methylbenzenesulfonamido group via nucleophilic substitution. Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and use triethylamine (TEA) as a base to scavenge HCl .
  • Nitro Group Placement: Nitration should precede sulfonamide coupling to avoid over-oxidation. Use fuming HNO₃ in H₂SO₄ at 0°C, monitoring progress via TLC .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .

(Advanced) How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. To resolve these:

  • Variable-Temperature NMR (VT-NMR): Conduct experiments from 25°C to −40°C in deuterated DMSO. Slowing molecular motion can reveal hidden proton splitting due to hindered rotation of the sulfonamido group .
  • X-Ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids, confirming bond lengths/angles (e.g., C–Br: 1.89–1.92 Å; C–S: 1.76–1.80 Å) .
  • DFT Calculations: Compare experimental NMR shifts with computational models (e.g., Gaussian09 B3LYP/6-31G**) to identify dominant conformers in solution vs. solid state .

(Advanced) What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Disorder in the Nitro Group: The nitro moiety may exhibit rotational disorder. Mitigate this by collecting high-resolution data (≤0.8 Å) at low temperature (100 K) and applying restraints during refinement in SHELXL .
  • Heavy Atom Effects: Bromine and chlorine atoms cause absorption errors. Use multi-scan corrections (e.g., SADABS ) and refine anisotropic displacement parameters .
  • Hydrogen Bonding Networks: Analyze via Graph Set Theory (e.g., R₂²(8) motifs between sulfonamido and benzamide groups) to validate packing interactions .

(Basic) What computational methods are suitable for modeling intermolecular interactions in this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding to biological targets (e.g., bacterial phosphopantetheinyl transferases), guided by the trifluoromethyl group’s electrostatic properties .
  • Molecular Dynamics (MD): Simulate solvation in explicit water (CHARMM36 force field) to study conformational flexibility of the nitrobenzamide moiety .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., Br···H, Cl···O) using CrystalExplorer , correlating with crystallographic data .

(Basic) How can purification of intermediates be optimized to avoid contamination by regioisomers?

Methodological Answer:

  • Chromatographic Separation: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve regioisomers. Monitor at 254 nm for nitro group absorbance .
  • Recrystallization: Select solvents with polarity gradients (e.g., DCM/hexane) to exploit differences in solubility between isomers .
  • Mass-Directed Isolation: Couple preparative LC with ESI-MS to target specific m/z values, ensuring purity >98% .

(Advanced) What reaction mechanisms explain the selectivity of sulfonamide group introduction in the presence of competing nucleophiles?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: The sulfonamido group forms via an Sₙ2 mechanism. Use bulky bases (e.g., DIPEA) to sterically hinder competing nucleophiles (e.g., bromide) .
  • pH Optimization: Maintain pH 8–9 (via TEA) to deprotonate the amine without hydrolyzing the sulfonyl chloride .
  • In Situ IR Monitoring: Track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹) to confirm completion .

(Advanced) How do intermolecular interactions influence the compound’s solid-state properties (e.g., solubility, stability)?

Methodological Answer:

  • Hydrogen Bonding: The sulfonamido NH forms strong H-bonds with carbonyl oxygen (2.85–3.10 Å), enhancing crystal lattice energy and reducing solubility .
  • Halogen Interactions: Br···π (3.3–3.5 Å) and Cl···O (3.1 Å) contacts stabilize the lattice, increasing thermal stability (TGA decomposition >250°C) .
  • Co-Crystallization Screens: Screen with succinic acid or caffeine to modify solubility while retaining bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide
Reactant of Route 2
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide

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